N-(2-Fluorophenyl)quinazolin-4-amine
Description
N-(2-Fluorophenyl)quinazolin-4-amine is a quinazoline derivative characterized by a fluorine atom at the ortho position of the aniline substituent attached to the 4-amino group of the quinazoline core. The fluorine substituent enhances metabolic stability and modulates electronic properties, influencing binding affinity to biological targets .
Properties
Molecular Formula |
C14H10FN3 |
|---|---|
Molecular Weight |
239.25g/mol |
IUPAC Name |
N-(2-fluorophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C14H10FN3/c15-11-6-2-4-8-13(11)18-14-10-5-1-3-7-12(10)16-9-17-14/h1-9H,(H,16,17,18) |
InChI Key |
YGBSGOKBMJVQDN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenyl)quinazolin-4-amine typically involves the reaction of 2-fluoroaniline with anthranilic acid derivatives under specific conditions. One common method includes the cyclization of 2-fluoroaniline with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out at elevated temperatures to facilitate the formation of the quinazoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-4-one derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinazoline-4-one derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-Fluorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets. For instance, some derivatives act as inhibitors of tyrosine kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound can disrupt cancer cell growth and induce apoptosis. Additionally, the fluorine atom enhances the compound’s binding affinity to its target proteins, increasing its efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitutions on the Aniline Ring
Halogenated Derivatives
- N-(4-Chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride Substituents: 4-Cl, 2-F on phenyl; 6,7-OMe on quinazoline. Molecular weight: 381.8 g/mol; Melting point: Not reported. The chloro and methoxy groups enhance hydrophobic interactions in kinase binding, as seen in EGFR inhibitors .
- N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine Substituents: 3-Cl, 4-F on phenyl; 7-OMe and morpholinylpropoxy on quinazoline. Molecular weight: 502.0 g/mol; HD (Hydrogen-bond donor) value: -6.7 . The morpholinyl group improves solubility and pharmacokinetics .
Non-Halogenated Analogues
- N-(4-Methoxyphenyl)-2-(2-chlorophenyl)quinazolin-4-amine Substituents: 4-OMe on phenyl; 2-Cl on quinazoline. Molecular weight: 365.8 g/mol; Melting point: Not reported.
Modifications on the Quinazoline Core
Morpholinyl-Substituted Derivatives
- 2-(Morpholin-4-yl)-N-(2,4-dimethylphenyl)quinazolin-4-amine (5g)
Brominated Derivatives
- 6,7-Dibromo-N-(4-bromophenyl)-2-(morpholin-4-yl)quinazolin-4-amine (5j) Substituents: 6,7-Br on quinazoline; 4-Br on phenyl. Molecular weight: 545.5 g/mol; Melting point: 224–226°C.
Analgesic Activity
- 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives exhibit dual central and peripheral analgesic effects. Compound 5g showed significant activity in hot-plate and acetic acid writhing tests, attributed to morpholinyl-mediated µ-opioid receptor modulation .
Kinase Inhibition
- N-(5-Chloro-2-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine (HD = -7.4) demonstrated high affinity for EGFR kinase, with a molecular weight of 446.9 g/mol and melting point of 68.7°C .
- N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[1-methylpiperidin-4-ylmethoxy]quinazolin-4-amine (HD = -7.6) showed improved selectivity for mutant EGFR (L858R/T790M) due to the piperidinyl group .
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